7-Methyl-3H-purine-2,6-dithione is a heterocyclic compound belonging to the purine family, characterized by the presence of two sulfur atoms at positions 2 and 6 of the purine ring, along with a methyl group at position 7. Its molecular formula is , and it has a molecular weight of 198.3 g/mol . This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial and anticancer properties.
7-Methyl-3H-purine-2,6-dithione is synthesized from 7-methylxanthine using sulfurizing agents. It belongs to the class of thiosubstituted purines, which are known for their diverse pharmacological activities. The compound is classified under heterocyclic compounds due to its cyclic structure containing nitrogen atoms in the ring .
The synthesis of 7-methyl-3H-purine-2,6-dithione typically involves the reaction of 7-methylxanthine with phosphorus pentasulfide in an organic solvent like pyridine under reflux conditions. This method leads to the formation of the dithione compound with good yields. The synthesis can also be performed using other sulfurizing agents, which may vary based on the desired reaction conditions and scale .
Example Reaction:
The reaction results in the substitution of two oxygen atoms in the xanthine structure with sulfur atoms, yielding 7-methyl-3H-purine-2,6-dithione.
The molecular structure of 7-methyl-3H-purine-2,6-dithione can be represented by its canonical SMILES notation: CN1C=NC2=C1C(=S)NC(=S)N2
. The InChI key for this compound is MWEDJKCABUZJTR-UHFFFAOYSA-N
, which provides a unique identifier for its chemical structure.
7-Methyl-3H-purine-2,6-dithione undergoes various chemical reactions:
These reactions highlight the versatility of 7-methyl-3H-purine-2,6-dithione in synthetic organic chemistry .
The mechanism of action for 7-methyl-3H-purine-2,6-dithione involves its interaction with specific enzymes and receptors within biological systems:
Property | Data |
---|---|
CAS Number | 33403-02-0 |
Molecular Formula | |
Molecular Weight | 198.3 g/mol |
Melting Point | Not specified in sources |
Solubility | Soluble in organic solvents |
Stability | Stable under normal conditions |
The physical properties indicate that this compound is likely soluble in organic solvents, making it suitable for various laboratory applications .
7-Methyl-3H-purine-2,6-dithione has several applications in scientific research:
Nucleophilic substitution reactions form the cornerstone for introducing sulfur-containing groups at the C2 and C6 positions of the purine dithione scaffold. The high nucleofugality of chlorine atoms in 2,6-dichloro-7-methylpurine enables efficient displacement by thiolate anions or thiocarbonyl derivatives. This approach is exemplified by the synthesis of S-benzylthiopurine derivatives through the reaction of 2-chloro-7-methyl-6-purinethione with benzylthiols under mild basic conditions [4]. The electronic activation conferred by the adjacent nitrogen atoms significantly enhances reaction kinetics, allowing substitutions to proceed at ambient temperatures (20–25°C) in polar aprotic solvents like DMF or DMSO. For unsymmetrical disubstitution, sequential addition protocols are employed where C6 substitution precedes C2 modification due to differential reactivity patterns. This regioselectivity arises from the reduced steric hindrance and enhanced electrophilicity at C6 compared to C2, enabling the synthesis of diverse 6-alkylthio-2-chloro and 6-arylthio-2-alkylthio analogs [1] [4].
Table 1: Nucleophilic Substitution Products from 2,6-Dichloro-7-methylpurine Precursor
Position | Nucleophile | Product Class | Reaction Conditions |
---|---|---|---|
C6 | Alkyl thiolates | 6-Alkylthio-2-chloropurines | K₂CO₃/DMF, 25°C, 2h |
C6 | Aryl thiolates | 6-Arylthio-2-chloropurines | Et₃N/THF, 0°C→25°C, 4h |
C2 | Secondary amines | 2-Amino-6-thioethers | 80°C, 12h, sealed tube |
C2/C6 | Dithiols | 2,6-Dithioethers | Excess nucleophile, 50°C |
Direct alkynylation of the purine dithione scaffold generates compounds with enhanced membrane permeability and target interaction capabilities. Treatment of 7-methylpurine-2,6-dithione with propargyl bromide in stoichiometric excess yields 2,6-dipropynylthio-7-methylpurine—a key intermediate demonstrating pronounced anticancer activity against glioblastoma (SNB-19) and melanoma (C-32) cell lines [1]. The reaction proceeds via SN2 mechanism in acetone or acetonitrile with potassium carbonate as base, achieving yields >85% within 3–5 hours at 60°C. Further structural diversification is achieved through Mannich-type functionalization of propynylthio intermediates, where the terminal alkyne undergoes condensation with secondary amines (pyrrolidine, piperidine, morpholine) and formaldehyde. This one-pot transformation generates aminobutynylthio derivatives with extended carbon chains (e.g., 6-(4-morpholinylbutynylthio)-2-chloro-7-methylpurine), which exhibit improved water solubility while maintaining cytotoxic potency [1] [4]. The electronic properties of the alkynyl spacer facilitate π-stacking interactions with biological targets, contributing to the observed enhancement in activity relative to non-alkynylated analogs.
The Mannich reaction serves as a versatile tool for introducing aminomethyl functionalities directly onto the thiocarbonyl sulfur atoms. This three-component condensation between purine dithiones, formaldehyde, and cyclic amines generates dialkylaminomethylthio derivatives with modified physicochemical profiles. Notably, morpholine-derived Mannich bases exhibit balanced lipophilicity (logP ≈ 2.1–2.8) and enhanced solubility in physiological media compared to precursor thiones [1]. The reaction demonstrates broad functional group tolerance across the purine core: 2-chloro, 2-alkylthio, and 8-substituted derivatives undergo efficient aminomethylation at the remaining thione site. Kinetic studies reveal that electron-deficient purines (e.g., 2-chloro-7-methyl-6-thione) react 3.5-fold faster than electron-rich analogs due to increased thiocarbonyl electrophilicity. Optimal conditions employ ethanol/water mixtures (4:1) at 50°C for 8–12 hours, producing 70–90% yields of crystalline solids after recrystallization. These compounds demonstrate exceptional activity against adenocarcinoma MDA-MB-231, with IC₅₀ values as low as 0.07 μg/mL for morpholinyl derivatives—surpassing cisplatin by 18-fold in potency [1] [4].
Conversion of thiocarbonyl groups to sulfenamide and sulfonamide functionalities expands the chemotherapeutic potential of purine scaffolds. The synthesis proceeds through a two-step sequence initiated by oxidative chlorination of 7-methylpurine-2,6-dithione using chlorine gas in aqueous acetic acid. This generates the unstable purine-2,6-disulfonyl chloride intermediate, which undergoes rapid nucleophilic amination upon addition of primary or secondary amines [4]. Sulfenamide derivatives form when using stoichiometric oxidant, while sulfonamides require excess chlorine for full S-oxidation. The reaction exhibits high chemoselectivity: 2,6-dichloro substitution in the purine ring does not interfere with sulfonyl chloride formation, enabling synthesis of dual-functionalized analogs. However, these derivatives generally demonstrate reduced anticancer activity relative to thioether or alkynylthio counterparts, likely due to diminished electrophilicity at C8 and impaired membrane translocation. Despite this limitation, selected sulfonamide derivatives show promising inhibition of carbonic anhydrase IX—a validated anticancer target—highlighting potential applications beyond conventional cytotoxicity [4].
CAS No.: 31373-65-6
CAS No.: 802855-66-9
CAS No.: 17878-54-5
CAS No.: 195157-34-7
CAS No.: 4261-17-0
CAS No.: 117960-49-3